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molecular formula C7H8O2S B156794 Methyl 2-thienylacetate CAS No. 19432-68-9

Methyl 2-thienylacetate

Cat. No. B156794
M. Wt: 156.2 g/mol
InChI Key: KNKIXYMOHMYZJR-UHFFFAOYSA-N
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Patent
US09334304B2

Procedure details

Thiophene acetic acid (27.3 g, 192 mmol) was treated with a solution of H2SO4 (5.76 mL, 108 mmol) in MeOH (384 mL) at reflux for one hour. The reaction was then cooled to room temperature, concentrated by rotovap, diluted with ether, washed with 5% sodium bicarbonate and brine. The organic phase was then dried with magnesium sulfate and concentrated by rotovap to yield the product as a yellow oil (27.4 g, 176 mmol, 91%), which was used without further purification. The product matches data for commercially available methyl 2-(thiophen-2-yl)acetate (CAS No. 19432-68-9).
Quantity
27.3 g
Type
reactant
Reaction Step One
Name
Quantity
5.76 mL
Type
reactant
Reaction Step One
Name
Quantity
384 mL
Type
reactant
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([OH:9])=[O:8].OS(O)(=O)=O.[CH3:15]O>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([O:9][CH3:15])=[O:8]

Inputs

Step One
Name
Quantity
27.3 g
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)O
Name
Quantity
5.76 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
384 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotovap
ADDITION
Type
ADDITION
Details
diluted with ether
WASH
Type
WASH
Details
washed with 5% sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotovap

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 176 mmol
AMOUNT: MASS 27.4 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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